molecular formula C10H10Br2O2 B12986799 3-(3,4-Dibromophenyl)-2-methylpropanoic acid

3-(3,4-Dibromophenyl)-2-methylpropanoic acid

Cat. No.: B12986799
M. Wt: 321.99 g/mol
InChI Key: VLWMSUUBIIIDLI-UHFFFAOYSA-N
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Description

3-(3,4-Dibromophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dibromophenyl)-2-methylpropanoic acid typically involves a Friedel-Crafts alkylation reaction. One common method includes the reaction of 3,4-dibromobenzene with 3,3-dimethylacrylic acid in the presence of aluminum chloride as a catalyst. The reaction is carried out in dichloromethane at room temperature, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dibromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Dehalogenated hydrocarbons.

Scientific Research Applications

3-(3,4-Dibromophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dibromophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromophenylacetic acid
  • 3,4-Dibromobenzoic acid
  • 3,4-Dibromophenylpropanoic acid

Uniqueness

3-(3,4-Dibromophenyl)-2-methylpropanoic acid is unique due to the presence of the 2-methyl group on the propanoic acid moiety, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

3-(3,4-dibromophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Br2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

VLWMSUUBIIIDLI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Br)Br)C(=O)O

Origin of Product

United States

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